![molecular formula C6H3BrClN3 B2755703 6-Bromo-3-chloroimidazo[1,2-a]pyrimidine CAS No. 1019025-49-0](/img/structure/B2755703.png)

6-Bromo-3-chloroimidazo[1,2-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

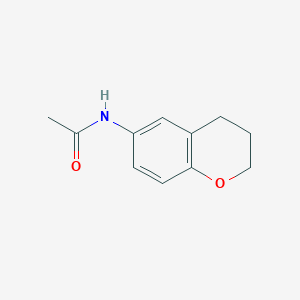

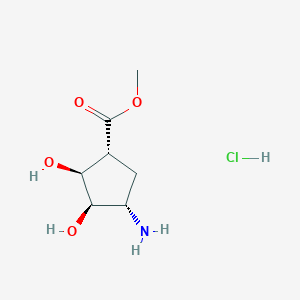

6-Bromo-3-chloroimidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C6H3BrClN3 . It has a molecular weight of 232.47 . It is used in organic syntheses and as pharmaceutical intermediates .

Molecular Structure Analysis

The molecular structure of 6-Bromo-3-chloroimidazo[1,2-a]pyrimidine consists of a bromine atom and a chlorine atom attached to an imidazo[1,2-a]pyrimidine core . The average mass of the molecule is 232.465 Da, and the monoisotopic mass is 230.919876 Da .Physical And Chemical Properties Analysis

6-Bromo-3-chloroimidazo[1,2-a]pyrimidine is a solid compound . It has a molecular weight of 232.47 . The average mass of the molecule is 232.465 Da, and the monoisotopic mass is 230.919876 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization Techniques

6-Bromo-3-chloroimidazo[1,2-a]pyrimidine serves as a versatile intermediate in the synthesis of complex heterocyclic compounds. Jamal Koubachi et al. (2008) demonstrated its utility in the efficient palladium(0)-mediated microwave-assisted direct C3 alkenylation of imidazo[1,2-a]pyridines. This method allows for the synthesis of polyfunctional compounds by facilitating direct palladium-catalyzed C-H alkenylation between bromoalkenes and imidazo[1,2-a]pyridine derivatives under optimized conditions, highlighting the compound's role in synthesizing derivatives with potential pharmaceutical applications (Koubachi et al., 2008).

Applications in Heterocyclic Chemistry

The versatility of 6-Bromo-3-chloroimidazo[1,2-a]pyrimidine extends to the creation of diverse heterocyclic frameworks. For instance, Wenjie Li et al. (2003) utilized it for palladium-catalyzed regioselective arylation, providing an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle. This process underscores the compound's significance in developing novel heterocyclic compounds with varied functional groups, which are crucial in drug discovery and development processes (Li et al., 2003).

Contribution to Organic Synthesis

P. M. Kochergin et al. (2000) explored the synthesis of imidazo[1,2-a]pyrimidine derivatives by reacting 2-aminopyrimidines with methyl aryl ketones and halogens, including bromine, leading to the formation of 6-bromo- and 3,6-dibromo-substituted 2-arylimidazo[1,2-a]pyrimidines. This work demonstrates the compound's utility in the broader context of organic synthesis, where it enables the generation of structurally diverse molecules through halogenation and other modifications, showcasing its importance in synthetic organic chemistry (Kochergin et al., 2000).

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 6-bromo-3-chloroimidazo[1,2-a]pyrimidine belongs, have been recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied for their significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The mode of action of these compounds is typically based on their structure-activity relationship, and various scaffold hopping strategies .

Result of Action

Related compounds have shown significant activity against mdr-tb and xdr-tb .

Eigenschaften

IUPAC Name |

6-bromo-3-chloroimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWTUOYAZYFGJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(C=NC2=N1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloroimidazo[1,2-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-[[but-2-ynoyl(methyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2755620.png)

![3-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2755626.png)

![N-(3-chloro-4-methylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755628.png)

![3-Methoxy-N-methyl-N-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2755632.png)

![2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2755639.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2,6-difluorophenyl)ethanone](/img/structure/B2755642.png)

![N-[alpha-(1H-Benzotriazol-1-yl)phenethyl]benzamide](/img/structure/B2755643.png)